molecular formula C9H7F2NO B2855897 2-(Difluoromethyl)-1-benzofuran-5-amine CAS No. 1784891-44-6

2-(Difluoromethyl)-1-benzofuran-5-amine

Cat. No.: B2855897
CAS No.: 1784891-44-6
M. Wt: 183.158
InChI Key: YONBUJKKUQNMDI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-benzofuran-5-amine is a benzofuran derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position and an amine (-NH₂) group at the 5-position. Benzofuran scaffolds are widely explored in medicinal and agrochemical research due to their structural rigidity and ability to interact with biological targets via π-π stacking and hydrogen bonding . The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the amine group provides a site for hydrogen bonding or further functionalization .

Properties

IUPAC Name

2-(difluoromethyl)-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-9(11)8-4-5-3-6(12)1-2-7(5)13-8/h1-4,9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONBUJKKUQNMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784891-44-6
Record name 2-(difluoromethyl)-1-benzofuran-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-benzofuran-5-amine typically involves the introduction of the difluoromethyl group onto a benzofuran scaffold. One common method is the difluoromethylation of a pre-formed benzofuran derivative. This can be achieved using difluoromethylating agents such as ClCF2H under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance efficiency and yield. The process often requires stringent control of reaction parameters to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1-benzofuran-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines .

Scientific Research Applications

2-(Difluoromethyl)-1-benzofuran-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1-benzofuran-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
2-(Difluoromethyl)-1-benzofuran-5-amine Benzofuran 2-CF₂H, 5-NH₂ ~195.18* Not reported High electronegativity, moderate solubility
2-Butyl-1-benzofuran-5-amine HCl Benzofuran 2-C₄H₉, 5-NH₂ (HCl salt) 255.76 (free base) Not reported Increased lipophilicity, reduced metabolic stability
2,2-Difluoro-1,3-benzodioxol-5-amine Benzodioxole 2,2-F₂, 5-NH₂ 187.12 Not reported Enhanced ring stability, polar O-atoms
2-(2-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran Benzofuran 2-C₆H₄F, 3-SMe, 5-C₆H₅ 349.42 Not reported Steric bulk, potential for oxidation

*Calculated based on molecular formula C₉H₇F₂NO.

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : The hydrochloride salt of 2-butyl-1-benzofuran-5-amine () likely improves aqueous solubility compared to the free base form of this compound.
  • Metabolic Stability: Fluorinated analogs (e.g., 2,2-difluoro-1,3-benzodioxol-5-amine) resist oxidative metabolism better than non-fluorinated derivatives due to the strength of C-F bonds .

Biological Activity

2-(Difluoromethyl)-1-benzofuran-5-amine is a compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a benzofuran moiety, which is known for its diverse biological activities, and a difluoromethyl group that enhances its pharmacological properties. The unique structure of this compound allows it to interact effectively with various biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N. The compound consists of a benzofuran ring system substituted with a difluoromethyl group (-CF2H) and an amine group (-NH2). The presence of these functional groups significantly influences its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H8F2N
Molecular Weight197.18 g/mol
Functional GroupsBenzofuran, Amine
SolubilityVaries with solvent

Research indicates that this compound may inhibit specific kinases associated with tumor growth, potentially leading to reduced proliferation of cancer cells. The difluoromethyl group enhances the compound's ability to modulate biological interactions, which is crucial for its anticancer activity. Studies have shown that the compound interacts with enzymes and receptors involved in cancer pathways, although further investigations are needed to elucidate the exact molecular interactions.

Biological Activity and Research Findings

Several studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:

Cell LineIC50 (µM)Reference
HeLa180 ± 50
MDA-MB-2313100 ± 100
A549370 ± 100
HT-29Not Determined
MCF-7Not Determined

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound exhibited significant activity against HeLa cells, while other cell lines showed varying degrees of resistance.

Case Studies

  • In Vitro Studies : In a study evaluating the antiproliferative effects of various benzofuran derivatives, this compound was found to exhibit promising activity against multiple cancer cell lines. The presence of substituents at specific positions on the benzofuran ring influenced the overall potency of the compounds tested .
  • Mechanistic Insights : Another investigation explored the interaction of this compound with specific kinases involved in cancer progression. It was observed that the difluoromethyl group significantly altered the binding affinity to target proteins, suggesting a potential mechanism for its anticancer effects.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods involving difluoromethylating agents such as bromodifluoromethane or trifluoromethyl iodide in the presence of suitable catalysts or bases. The compound's reactivity can be analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm product formation and reaction pathways.

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